N-(2-(1H-indol-3-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(2-(1H-indol-3-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that features an indole moiety, a pyrazolo[3,4-d]pyrimidine core, and an o-tolyl group
Mechanism of Action
Target of Action
Many compounds that contain an indole ring (a structure found in tryptamine ) are known to interact with various receptors in the body, such as serotonin receptors. These receptors play crucial roles in numerous physiological processes, including mood regulation, gastrointestinal function, and circadian rhythm maintenance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-indol-3-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the indole and o-tolyl groups through various coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-indol-3-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the indole and pyrazolo[3,4-d]pyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-(1H-indol-3-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-indol-3-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- N-(2-(1H-indol-3-yl)ethyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- N-(2-(1H-indol-3-yl)ethyl)-1-(phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
N-(2-(1H-indol-3-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of an indole moiety with a pyrazolo[3,4-d]pyrimidine core and an o-tolyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6/c1-15-6-2-5-9-20(15)28-22-18(13-27-28)21(25-14-26-22)23-11-10-16-12-24-19-8-4-3-7-17(16)19/h2-9,12-14,24H,10-11H2,1H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJZTMRPASSXAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=NC=NC(=C3C=N2)NCCC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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